molecular formula C8H10O3 B2416944 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid CAS No. 2247103-62-2

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid

Cat. No. B2416944
CAS RN: 2247103-62-2
M. Wt: 154.165
InChI Key: ZUHYCDJDAKWGBH-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid is a chemical compound with the CAS Number: 2168063-53-2 . It has a molecular weight of 156.18 .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature. For instance, the synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates . Another process includes reacting (1S) -cyclohex-3-ene-1-carboxylic acid with a brominating agent in the presence of a base in a solvent to get (1S, 4S, 5S) -4-bromo-6-oxabicyclo [3.2.1] octan-7-one .

Scientific Research Applications

Diastereoselective Synthesis

The oxabicyclo[3.2.1]octane ring system, which includes 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid, is a significant challenge to synthesize in a diastereoselective manner. This motif can be found in a wide range of natural products with significant biological activities .

Gold-Catalysed Cascade Reaction

The oxabicyclo[3.2.1]octane ring system can be synthesized using a cyclo-hexane-trans-1,4-diol with an alkyne side chain in the presence of a Au(I) catalyst. This is a domino process in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .

Synthesis of (+)-Cortistatins

The gold-catalysed cascade reaction strategy has been successfully applied to the asymmetric formal total synthesis of (+)-cortistatins . Cortistatins are a family of 11 steroidal alkaloids, with unique structures and prominent biological activities .

Oxidative Etherification

A novel oxidative etherification process has been developed for the synthesis of 8-Oxabicyclo[3.2.1]oct-3-en-2-one, a derivative of 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid .

Formal Synthesis of (+)-Sundiversifolide

The oxidative etherification process has been applied to the formal synthesis of (+)-Sundiversifolide . Sundiversifolide is a natural product with potential biological activities .

Construction of 8-Azabicyclo[3.2.1]octane Scaffold

The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid structure, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities .

properties

IUPAC Name

6-oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHYCDJDAKWGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2CC1(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid

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